2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
Overview
Description
2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is an aromatic monocarboxylic acid with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid core, making it a fluorinated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2-Fluoro-4-methylphenylboronic acid with 4-Fluorobenzoic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO).
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoic Acids: Formed through substitution reactions.
Scientific Research Applications
2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(4-methoxy-2-methylphenyl)benzoic acid
- 2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid
- 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid
- 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid
Uniqueness
2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONVBULAKGQXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716821 | |
Record name | 3,4'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178942-44-3 | |
Record name | 3,4'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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